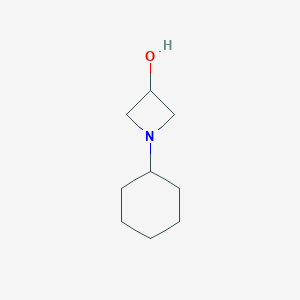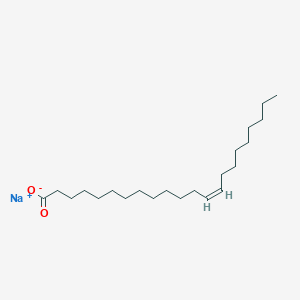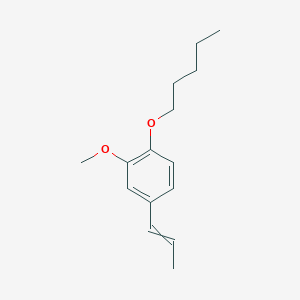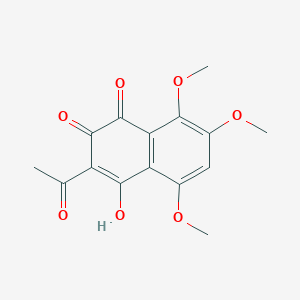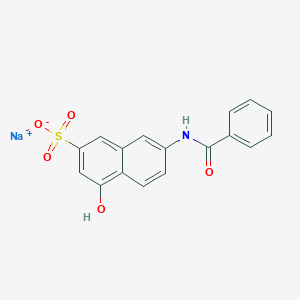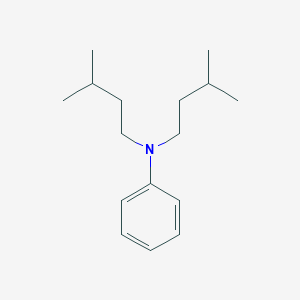
N,N-Diisopentylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisopentylaniline (DIPA) is a chemical compound that belongs to the class of secondary amines. It is widely used in scientific research due to its unique properties and applications. DIPA is synthesized through a multi-step process, which involves the reaction of aniline with isovaleraldehyde. The resulting compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of N,N-Diisopentylaniline is not fully understood, but it is believed to involve the formation of a Schiff base with aldehydes or ketones. This reaction can lead to the formation of imines, which are important intermediates in organic synthesis. N,N-Diisopentylaniline has also been shown to act as a nucleophile in certain reactions, such as the Michael addition.
Effets Biochimiques Et Physiologiques
N,N-Diisopentylaniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not classified as a carcinogen or mutagen. N,N-Diisopentylaniline has also been shown to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diisopentylaniline has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, N,N-Diisopentylaniline has some limitations, including its limited solubility in water and its potential to form Schiff bases with other compounds in the reaction mixture.
Orientations Futures
There are several future directions for research on N,N-Diisopentylaniline. One area of interest is the development of new synthetic methods for N,N-Diisopentylaniline and its derivatives. Another area of interest is the study of N,N-Diisopentylaniline as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the use of N,N-Diisopentylaniline in catalysis and material science is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N,N-Diisopentylaniline involves the reaction of aniline with isovaleraldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization. The yield of N,N-Diisopentylaniline can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
Applications De Recherche Scientifique
N,N-Diisopentylaniline is widely used in scientific research due to its unique properties and applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a stabilizer in polymerization reactions. N,N-Diisopentylaniline has also been studied for its potential use as a corrosion inhibitor, a surfactant, and a dye intermediate.
Propriétés
Numéro CAS |
14426-16-5 |
|---|---|
Nom du produit |
N,N-Diisopentylaniline |
Formule moléculaire |
C16H27N |
Poids moléculaire |
233.39 g/mol |
Nom IUPAC |
N,N-bis(3-methylbutyl)aniline |
InChI |
InChI=1S/C16H27N/c1-14(2)10-12-17(13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 |
Clé InChI |
CIBZNPRJGQNSEV-UHFFFAOYSA-N |
SMILES |
CC(C)CCN(CCC(C)C)C1=CC=CC=C1 |
SMILES canonique |
CC(C)CCN(CCC(C)C)C1=CC=CC=C1 |
Autres numéros CAS |
14426-16-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



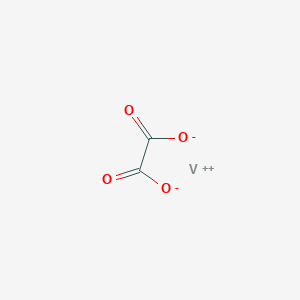
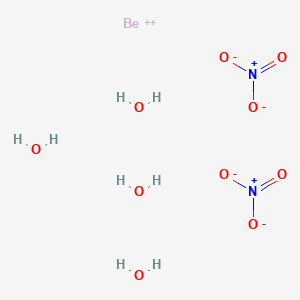

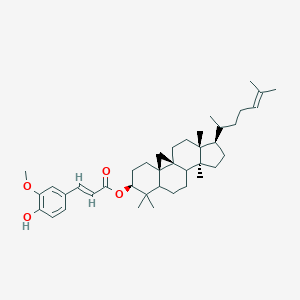
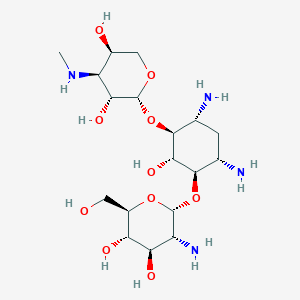



![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
